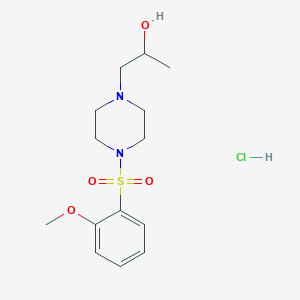

1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride

Beschreibung

This compound features a piperazine core substituted at the 1-position with a 2-methoxyphenylsulfonyl group and at the 4-position with a propan-2-ol moiety, forming a hydrochloride salt. Its molecular formula is C₁₄H₂₁N₂O₃S·HCl, with a molecular weight of 333.85 g/mol (inferred from structural analogs in –8).

Eigenschaften

IUPAC Name |

1-[4-(2-methoxyphenyl)sulfonylpiperazin-1-yl]propan-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O4S.ClH/c1-12(17)11-15-7-9-16(10-8-15)21(18,19)14-6-4-3-5-13(14)20-2;/h3-6,12,17H,7-11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRECVWZTTJZKAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCN(CC1)S(=O)(=O)C2=CC=CC=C2OC)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

The synthesis of 1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with 1-(2-methoxyphenyl)piperazine and oxetane.

Reaction Conditions: The addition reaction is catalyzed by ytterbium triflate (Yb(OTf)3) in acetonitrile to form the key intermediate 3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-1-ol.

Purification: The intermediate is purified by recrystallization from optimized solvents, which is beneficial for large-scale production.

Final Steps: The intermediate is then reacted with a sulfonyl chloride derivative to introduce the sulfonyl group, followed by hydrochloric acid treatment to obtain the hydrochloride salt.

Analyse Chemischer Reaktionen

1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: The methoxyphenyl and sulfonyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.

Major Products: The products of these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the piperazine ring or the aromatic substituents.

Wissenschaftliche Forschungsanwendungen

1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride is a chemical compound featuring a piperazine ring with methoxyphenyl and sulfonyl substituents. It has a molecular weight of 487.955 g/mol and the chemical formula C20H26ClN3O7S. The InChIKey for this compound is CEFOPYMXFWMSDM-LMOVPXPDSA-N.

Scientific Research Applications

1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride is explored in scientific research for several applications:

- Medicinal Chemistry: It's studied as a potential pharmaceutical agent, especially for treating hypertension and cardiovascular conditions.

- Biological Research: Scientists are interested in how it interacts with biological targets like receptors and enzymes to understand how it works. The primary targets are α1-adrenergic receptors (α1-AR) and 5HT-1A receptors. As an antagonist at the α1-AR, it inhibits catecholamine action, which leads to lower blood pressure without changes to heart rate or intracranial blood pressure. Its action impacts biochemical pathways involved in blood pressure regulation and neurotransmission.

- Industrial Applications: It can serve as an intermediate in synthesizing complex molecules relevant to pharmaceuticals.

Chemical Reactions

This compound participates in different chemical reactions:

- Oxidation: Oxidation can introduce or modify functional groups.

- Reduction: Reduction reactions change the compound's oxidation state.

- Substitution: The methoxyphenyl and sulfonyl groups can undergo nucleophilic or electrophilic substitution. Common reagents include oxidizing agents (potassium permanganate), reducing agents (lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. The reaction products depend on the specific reagents and conditions but usually involve changes to the piperazine ring or the aromatic substituents.

Biological Activities

The compound has demonstrated a range of biological activities:

- Serotonin Receptors: Exhibits affinity for 5-HT1A and 5-HT2 receptors, which are crucial in mood regulation and anxiety disorders.

- Acetylcholinesterase Inhibition: Shown to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission, making it a candidate for treating Alzheimer's disease.

- Antibacterial Activity: Its sulfonamide group contributes to antibacterial properties, inhibiting bacterial growth through enzyme inhibition.

Comparison to Similar Compounds

Wirkmechanismus

The mechanism of action of 1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride involves its interaction with specific molecular targets:

Receptor Binding: The compound can bind to adrenergic receptors, influencing cardiovascular function.

Pathways Involved: It may activate or inhibit signaling pathways related to blood pressure regulation and other physiological processes.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues from (HBK Series)

The HBK series (HBK14–HBK19) includes compounds with phenoxyalkyl chains and 2-methoxyphenylpiperazine moieties. Key differences include:

- HBK14: 2,6-Dimethylphenoxyethoxyethyl chain.

- HBK15: 2-Chloro-6-methylphenoxyethoxyethyl chain.

- HBK16–HBK19: Propylphenoxy chains with varying methyl/chloro substituents.

Comparison :

- Sulfonyl vs. Ether Linkage : The target compound’s sulfonyl group increases acidity and hydrogen-bonding capacity compared to the ether linkages in HBK compounds. This may enhance receptor-binding specificity.

1-(4-Chlorophenoxy)-3-[4-(4-Methoxyphenyl)piperazin-1-yl]propan-2-ol Hydrochloride ()

- Structure: 4-Chlorophenoxy and 4-methoxyphenylpiperazine substituents.

- Molecular Formula : C₂₀H₂₄ClN₂O₃·HCl (MW: 433.78 g/mol).

- Key Difference: The 4-methoxyphenyl group (vs.

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-(3-methylphenoxy)propan-2-ol ()

- Structure: 3-Methylphenoxy substituent.

- Molecular Weight : 392.19 g/mol (free base).

- Key Difference: The absence of a sulfonyl group reduces polarity, likely increasing membrane permeability but decreasing solubility. The 3-methylphenoxy group may enhance metabolic stability compared to bulkier substituents .

1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(naphthalen-1-yloxy)propan-2-ol Dihydrochloride ()

1-(4-Methoxyphenoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol Hydrochloride ()

- Structure: 4-Methoxyphenoxy and 3-(trifluoromethyl)phenyl groups.

- Molecular Formula : C₂₁H₂₆ClF₃N₂O₃ (MW: 446.9 g/mol).

- Key Difference : The trifluoromethyl group is strongly electron-withdrawing, enhancing metabolic resistance and receptor-binding affinity through hydrophobic interactions .

Research Implications

- Pharmacological Activity : Sulfonyl-containing compounds (e.g., the target) may exhibit stronger receptor-binding due to hydrogen-bonding, whereas lipophilic analogs (HBK series, ) could have better CNS penetration .

- Metabolic Stability : Electron-withdrawing groups (e.g., CF₃ in ) and methyl substituents () may slow hepatic metabolism .

- Synthetic Feasibility : HBK-series compounds () demonstrate modular synthesis strategies for optimizing substituent effects .

Biologische Aktivität

1-(4-((2-Methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Chemical Formula : C20H26ClN3O7S

- Molecular Weight : 487.955 g/mol

- InChIKey : CEFOPYMXFWMSDM-LMOVPXPDSA-N

The biological activity of this compound can be attributed to its interaction with various receptors and enzymes:

- Serotonin Receptors : It exhibits affinity for 5-HT1A and 5-HT2 receptors, which are crucial in mood regulation and anxiety disorders .

- Acetylcholinesterase Inhibition : The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme involved in neurotransmission, making it a candidate for treating Alzheimer's disease .

- Antibacterial Activity : Its sulfonamide group contributes to antibacterial properties, inhibiting bacterial growth through enzyme inhibition .

Biological Activities

The compound has demonstrated a range of biological activities, summarized in the following table:

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

- Study on Antidepressant Effects :

- Antibacterial Evaluation :

- Cognitive Function Studies :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-((2-methoxyphenyl)sulfonyl)piperazin-1-yl)propan-2-ol hydrochloride, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, refluxing intermediates like (S)-2-amino propionic acid with phthalic anhydride in toluene under basic conditions (e.g., triethylamine) yields key intermediates . Optimization involves adjusting reaction time, temperature (e.g., reflux at 110–120°C), and stoichiometric ratios of sulfonating agents (e.g., 2-methoxyphenylsulfonyl chloride). Purification via recrystallization or column chromatography is critical to achieve >95% purity .

Q. How can the molecular structure and stereochemistry of this compound be confirmed experimentally?

- Methodology : Use single-crystal X-ray diffraction (SC-XRD) to resolve bond angles (e.g., C–N–S linkages) and confirm stereochemistry. For example, SC-XRD data in related piperazine derivatives show bond angles ranging from 105.5° to 179.97°, highlighting conformational flexibility . Complementary techniques include NMR (e.g., H and C for sulfonyl and piperazine protons) and high-resolution mass spectrometry (HRMS) .

Q. What solvents and conditions are suitable for maintaining the compound’s stability during storage?

- Methodology : Store in anhydrous, inert environments (argon atmosphere) at –20°C. Solubility studies suggest polar aprotic solvents (e.g., DMSO, DMF) are optimal for dissolution, while aqueous buffers at pH 4.6–6.8 (adjusted with sodium acetate) prevent hydrolysis of the sulfonyl group .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity or biological targets?

- Methodology : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) of the sulfonyl-piperazine moiety, while molecular docking screens against protein databases (e.g., kinases, GPCRs) to identify potential targets. For example, ICReDD’s quantum chemical reaction path searches integrate experimental data to refine predictions . Software like Gaussian or AutoDock Vina is recommended .

Q. What analytical strategies resolve contradictions in pharmacological activity data across studies?

- Methodology : Cross-validate assays (e.g., in vitro vs. in vivo models) and control for stereochemical purity. For instance, enantiomeric impurities in related compounds alter IC values by >10-fold. Use chiral HPLC (e.g., Chiralpak AD-H column) with mobile phases like methanol/sodium 1-octanesulfonate (65:35 v/v) to ensure >99% enantiomeric excess .

Q. How do structural modifications (e.g., substituents on the piperazine ring) affect solubility and bioavailability?

- Methodology : Systematic SAR studies can compare analogs. For example, replacing the 2-methoxyphenyl group with a 4-chlorophenyl increases logP by 0.5 units, reducing aqueous solubility but enhancing membrane permeability . Measure partition coefficients (logD at pH 7.4) and conduct Caco-2 cell permeability assays .

Q. What techniques characterize polymorphic forms or hydrate/solvate formation?

- Methodology : Use differential scanning calorimetry (DSC) to identify melting points (e.g., 187–190°C for anhydrous forms) and dynamic vapor sorption (DVS) to study hygroscopicity. SC-XRD and PXRD differentiate polymorphs, as seen in 4-(2-methoxyphenyl)piperazinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.